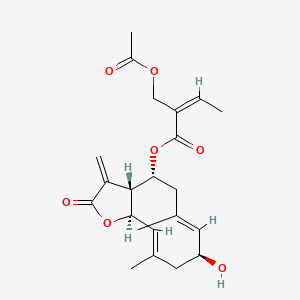![molecular formula C8H8N4O6 B1239065 Nitrofurantoin [monohydrate]](/img/structure/B1239065.png)
Nitrofurantoin [monohydrate]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitrofurantoin Monohydrate is a monohydrate form of nitrofurantoin, a synthetic derivative of imidazolidinedione (hydantoin) that inhibits bacterial DNA, RNA, and cell wall protein synthesis.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Drug Interaction
Nitrofurantoin's efficacy is significantly influenced by its pharmacokinetic properties, which include absorption, distribution, metabolism, and excretion. Studies have indicated that nitrofurantoin's bioavailability and therapeutic effectiveness can be affected by factors such as the presence of food, gastric pH, and individual patient variations. For instance, the breast cancer resistance protein (BCRP/ABCG2) plays a crucial role in the pharmacokinetics of nitrofurantoin, affecting its hepatobiliary excretion and milk secretion, which is particularly relevant for lactating women (Merino et al., 2005).
Antibacterial Mechanism and Resistance
Nitrofurantoin's antibacterial mechanism involves the inhibition of bacterial ribosomal proteins, leading to the disruption of critical cellular macromolecules such as DNA. This mechanism contributes to its effectiveness against a range of uropathogens. However, the development of bacterial resistance to nitrofurantoin is a growing concern in the medical community. Research into the patterns of resistance and the factors contributing to the emergence of resistant strains is crucial for maintaining the clinical utility of nitrofurantoin (Wijma et al., 2018).
Effects on Cellular and Molecular Levels
Investigations into nitrofurantoin's effects at the cellular and molecular levels have revealed its impact on various biological processes. For example, nitrofurantoin-induced oxidative stress and its potential to induce cellular damage have been studied extensively. These effects are particularly observed in liver cells, where nitrofurantoin can cause alterations in cellular metabolism and induce oxidative stress, leading to cell damage and hepatotoxicity (Aracena et al., 2014).
Dehydration Behavior and Stability
The stability and physicochemical properties of nitrofurantoin monohydrate, such as its dehydration behavior under varying humidity conditions, have significant implications for its formulation, storage, and therapeutic efficacy. Research has demonstrated that the dehydration process of nitrofurantoin monohydrate can lead to the formation of different crystalline forms, affecting the drug's stability and bioavailability (Kishi et al., 2002).
Clinical Applications and Safety
Beyond its use for urinary tract infections, nitrofurantoin has been explored for other clinical applications. Its role in preventing urinary tract infections in specific patient populations, such as those undergoing surgical procedures, has been a focus of clinical research. Safety concerns, particularly regarding long-term use and the risk of adverse effects such as pulmonary and hepatic toxicity, remain a critical area of investigation. Understanding these risks and identifying patient populations at higher risk for adverse effects are essential for optimizing the clinical use of nitrofurantoin (Rogers et al., 2004).
For more insights and detailed information, the original research articles can provide a more comprehensive understanding of the scientific research applications of nitrofurantoin monohydrate:
- The Breast Cancer Resistance Protein (BCRP/ABCG2) Affects Pharmacokinetics, Hepatobiliary Excretion, and Milk Secretion of the Antibiotic Nitrofurantoin by Merino et al. (2005).
- Review of the pharmacokinetic properties of nitrofurantoin and nitroxoline by Wijma et al. (2018).
- Microsomal oxidative stress induced by NADPH is inhibited by nitrofurantoin redox biotransformation by Aracena et al. (2014).
- The effect of humidity on dehydration behavior of nitrofurantoin monohydrate studied by humidity controlled simultaneous instrument for X-ray Diffractometry and Differential Scanning Calorimetry (XRD–DSC) by Kishi et al. (2002).
- A randomized, double-blind, placebo-controlled comparison of the effect of nitrofurantoin monohydrate macrocrystals on the development of urinary tract infections after surgery for pelvic organ prolapse and/or stress urinary incontinence with suprapubic catheterization by Rogers et al. (2004).
Propiedades
Fórmula molecular |
C8H8N4O6 |
|---|---|
Peso molecular |
256.17 g/mol |
Nombre IUPAC |
1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione;hydrate |
InChI |
InChI=1S/C8H6N4O5.H2O/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16;/h1-3H,4H2,(H,10,13,14);1H2/b9-3-; |
Clave InChI |
NHBPVLAHAVEISO-WPUSIDMCSA-N |
SMILES isomérico |
C1C(=O)NC(=O)N1/N=C\C2=CC=C(O2)[N+](=O)[O-].O |
SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-].O |
SMILES canónico |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-].O |
Pictogramas |
Irritant; Health Hazard |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




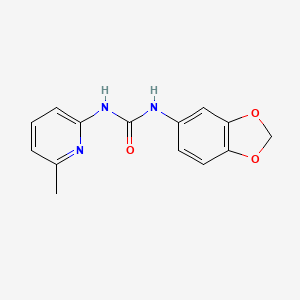
![2-(3,4-dimethoxyphenyl)-N'-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}acetohydrazide](/img/structure/B1238989.png)
![methyl (2E)-2-(3-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)hydrazinecarboxylate](/img/structure/B1238990.png)
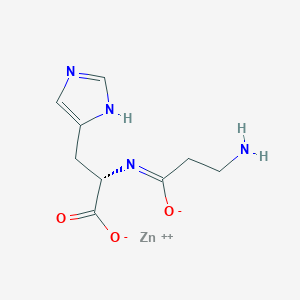


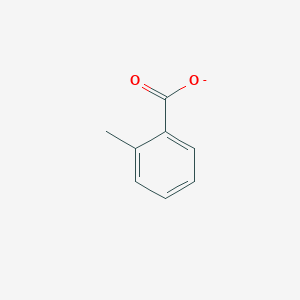
![Naphtho[1,2-b]furan-4,5-dione, 2,3-dihydro-2,2-dimethyl-](/img/structure/B1239000.png)
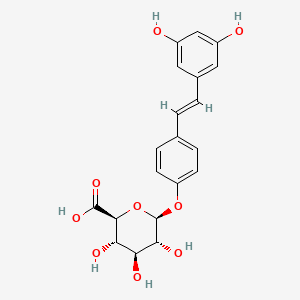

![3,3',3'',3'''-[(7S,8S,12S,13S)-3,8,13,17-tetrakis(carboxymethyl)-8,13,15-trimethyl-7,8,12,13,20,24-hexahydroporphyrin-2,7,12,18-tetrayl]tetrapropanoic acid](/img/structure/B1239004.png)

